6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran
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Overview
Description
6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran is a chemical compound that belongs to the class of benzofurans . It has a molecular weight of 182.65 .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran, involves various strategies. These strategies are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . The synthetic approaches are of relevance to the synthesis of natural products .Molecular Structure Analysis
The molecular structure of 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system .Chemical Reactions Analysis
The chemical reactions involving 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran are complex and diverse. The synthetic approaches to the 2,3-dihydrobenzofuran ring system are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran include a molecular weight of 182.65 . Further details about its boiling point, density, and other properties were not found in the search results.Scientific Research Applications
Constrained Analog Synthesis
6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran was explored in the synthesis of conformationally restricted analogs. In one study, it was used in designing and synthesizing a selective serotonin 2C agonist. The compound served as a constrained variant of a biologically active isopropyl phenyl ether, showcasing its potential in developing targeted serotonin agonists (Cheng et al., 2015).
Antimicrobial Properties
A compound containing 6-chloro-2,2-dimethyl-2,3-dihydrobenzofuran displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's potential in antimicrobial applications and the need for further exploration in this field (Ravi et al., 2012).
Antitubercular Agents
Derivatives of 6-chloro-2,2-dimethyl-2,3-dihydrobenzofuran demonstrated significant activities against Mycobacterium tuberculosis strains, including drug-resistant strains. This points to the compound's potential as a base for developing new antitubercular agents with specific activity and low cytotoxicity to mammal cells (Prado et al., 2006).
Herbicidal and Fungicidal Activities
Compounds derived from 6-chloro-2,2-dimethyl-2,3-dihydrobenzofuran showed varying degrees of herbicidal and fungicidal activities. This includes activity against specific plant species and fungi, illustrating the compound's potential in agricultural applications (Shen et al., 2012).
Future Directions
Benzofuran and its derivatives, including 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran, are found to be suitable structures with a wide range of biological and pharmacological applications . They have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is potential for future research in this area .
properties
IUPAC Name |
6-chloro-2,2-dimethyl-3H-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTJGRNSQWJYMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537230 |
Source
|
Record name | 6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50537230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran | |
CAS RN |
96126-97-5 |
Source
|
Record name | 6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50537230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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